

physical and chemical properties of gold selenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold selenate

Cat. No.: B576578

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of Gold(III) Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) selenate, with the chemical formula $\text{Au}_2(\text{SeO}_4)_3$, is an inorganic compound of gold in its +3 oxidation state. While the medicinal applications of other gold compounds, such as auranofin, and the biological significance of selenium are well-documented, gold(III) selenate itself remains a less-studied substance.^{[1][2]} Its characterization is primarily centered around its synthesis and basic chemical reactivity. This guide provides a comprehensive overview of the known physical and chemical properties of gold(III) selenate, details established experimental protocols for its synthesis, and discusses its stability and reactivity. Given the interest in gold- and selenium-based compounds in drug development, this document serves as a foundational technical resource for researchers exploring its potential.^{[3][4]}

Physical and Chemical Properties

The fundamental properties of gold(III) selenate are summarized below. Quantitative data has been compiled from various chemical databases and literature sources.

Table 2.1: Physical Properties of Gold(III) Selenate

Property	Value	References
Appearance	Small, yellow, crystalline solid.	[5][6]
Molecular Formula	$\text{Au}_2(\text{SeO}_4)_3$	[6][7][8]
Molecular Weight	822.81 g/mol	[6][8]
Percent Composition	Au: 47.88%, O: 23.33%, Se: 28.79%	[6]
Form	Yellow crystals, crystalline.	[5]

Table 2.2: Chemical and Solubility Properties of Gold(III) Selenate

Property	Description	References
IUPAC Name	Gold(III) selenate; bis(gold(3+));triselenate	[7]
CAS Number	10294-32-3	[5][6][7]
Synonyms	Auric selenate, Gold Selenate	[6]
Solubility in Water	Insoluble	[5][6][9]
Solubility in other Solvents	Soluble in sulfuric acid and nitric acid.	[5][6][9]
Stability	Decomposes in light.	[5][6][10]
Thermal Stability	Decomposed by heat below redness.	[9][10]

Synthesis and Experimental Protocols

The synthesis of gold(III) selenate primarily involves the reaction of metallic gold or a gold precursor with hot, concentrated selenic acid. Selenic acid is a powerful oxidizing agent, capable of dissolving gold.[11][12]

Protocol 1: Direct Synthesis from Metallic Gold

This protocol is adapted from the direct reaction between gold and selenic acid.[5][11]

Reaction Equation: $2 \text{ Au} + 6 \text{ H}_2\text{SeO}_4 \text{ (hot, conc.)} \rightarrow \text{Au}_2(\text{SeO}_4)_3 + 3 \text{ H}_2\text{SeO}_3 + 3 \text{ H}_2\text{O}$ [11]

Methodology:

- Place 50 mg of gold wire and 0.5 mL of 98% selenic acid into a quartz tube.
- Seal the quartz tube securely.
- Heat the sealed tube in an oil bath at approximately 150°C. The reaction is slow and may require over ten hours for the complete dissolution of the gold wire, which results in a reddish-yellow solution.[5][11]
- After the gold is fully dissolved, cool the tube to room temperature.
- Carefully open the tube and dilute the resulting solution with a small amount of distilled water. This will cause the precipitation of golden-yellow, fine crystals of gold(III) selenate.[5]
- Separate the crystals from the solution via filtration.
- Wash the collected crystals with a minimal amount of water and then dry them.
- Store the final product protected from light to prevent decomposition.[5]

Diagram 1: Synthesis Workflow for Gold(III) Selenate

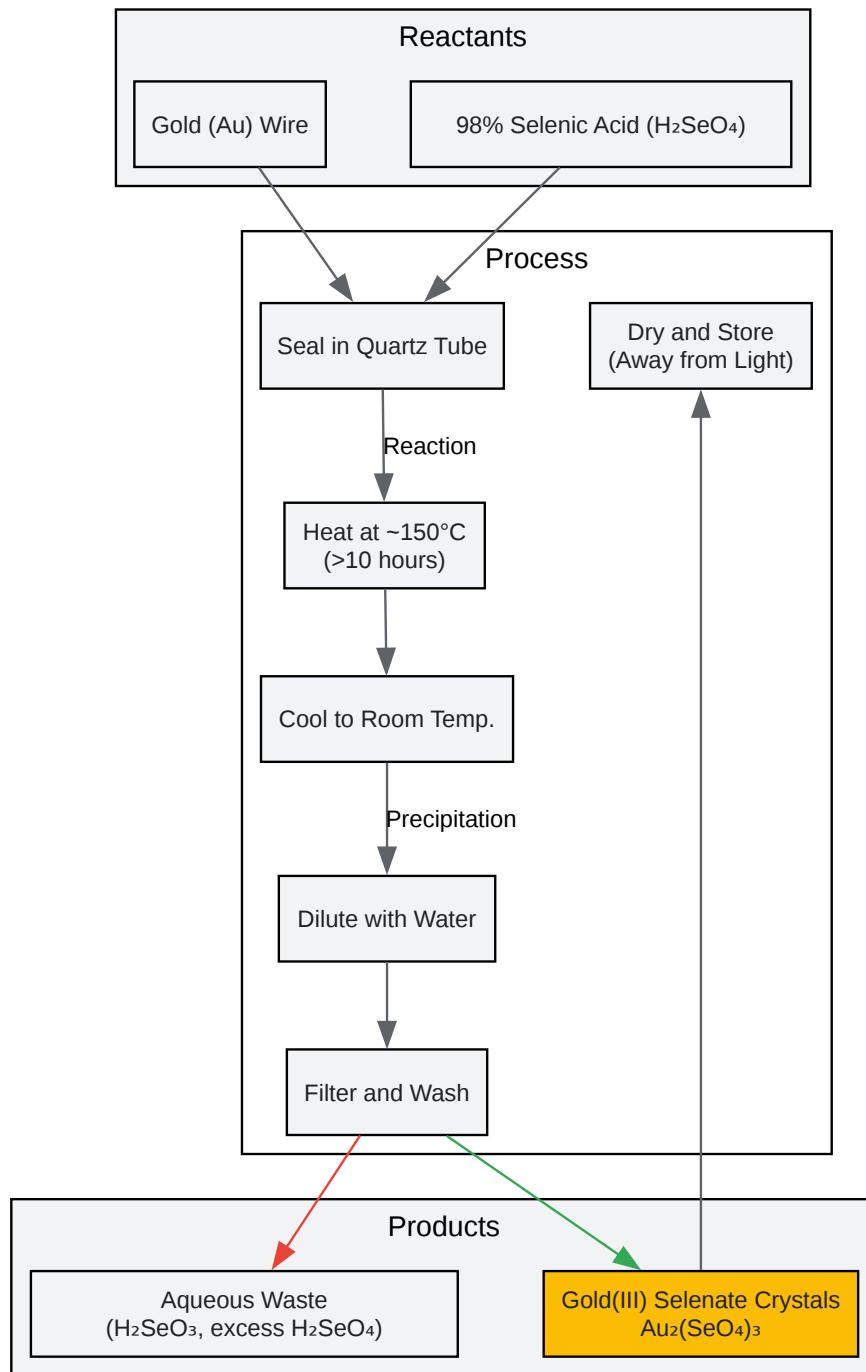

[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow for Gold(III) Selenate

Protocol 2: Synthesis from Hydrated Gold(III) Oxide

An alternative synthesis route uses freshly prepared hydrated gold(III) oxide as the starting material, which is then dissolved in selenic acid.

Methodology:

- Preparation of Hydrated Gold(III) Oxide:
 - Dissolve 99.99% pure gold in aqua regia.
 - Evaporate the solution multiple times with hydrochloric acid to remove all nitrate ions.
 - Add distilled water to the dry residue.
 - Adjust the pH to 7-8 by adding a sodium carbonate solution while mixing, which precipitates hydrated gold(III) oxide.
 - Heat the mixture at 70-80°C until CO₂ evolution ceases.
 - Collect the brown precipitate by filtration, wash with distilled water, and dry under vacuum at room temperature.
- Formation of Gold(III) Selenate:
 - Dissolve the freshly synthesized hydrated gold(III) oxide in concentrated selenic acid with gentle heating and mixing.
 - The resulting solution contains gold(III) selenate. Isolation can be achieved through controlled precipitation, similar to Protocol 1.

Reactivity and Stability

Gold(III) selenate is a reactive compound that is sensitive to light, heat, and certain chemical agents. Its reactivity is largely dictated by the strong oxidizing nature of the selenate anion and the +3 oxidation state of gold.

- Decomposition by Light: Upon exposure to light, gold(III) selenate decomposes. The yellow crystals first turn dark green and then bronze-colored.[6][10]
- Thermal Decomposition: When heated, the compound decomposes to yield metallic gold.[9][10] This decomposition occurs below red heat.
- Reaction with Hydrochloric Acid: It reacts with hydrochloric acid, which decomposes the salt. This reaction produces auric chloride (AuCl_3), selenious acid (H_2SeO_3), and liberates chlorine gas.[9][10] This indicates that the selenate ion oxidizes the chloride ion.
- Bond Strength: The gold-selenate bond is considered to be stronger than the gold-chloride bond, which has implications for precipitation and displacement reactions.[9]

Diagram 2: Reactivity Pathways of Gold(III) Selenate

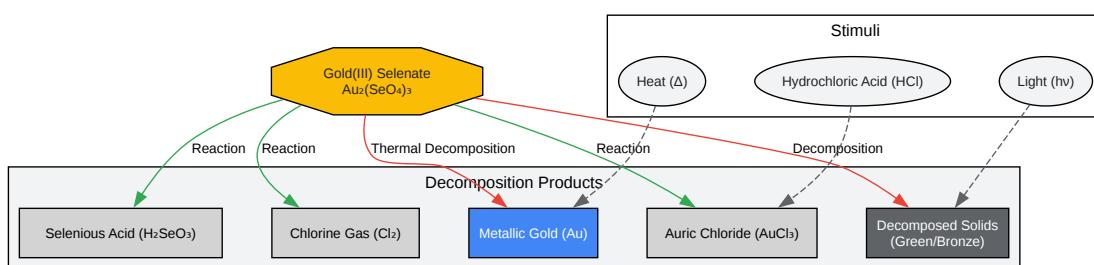

[Click to download full resolution via product page](#)

Diagram 2: Reactivity Pathways of Gold(III) Selenate

Spectroscopic and Structural Data

Detailed spectroscopic and crystallographic data for gold(III) selenate are not widely available in the current literature.

- Crystal Structure: The specific crystal structure of $\text{Au}_2(\text{SeO}_4)_3$ has not been detailed. However, it is noted that many selenate salts share the same crystal structure as their corresponding sulfate salts.[11]
- Spectroscopic Analysis: To date, published IR, Raman, or UV-Vis spectra specific to gold(III) selenate have not been identified. Characterization would be required to establish its spectroscopic fingerprint.

Potential Applications in Research and Drug Development

While no direct biological studies on gold(III) selenate have been reported, the known activities of related gold and selenium compounds may inform potential areas of investigation for researchers.

- Context from Gold-Based Drugs: Gold(I) compounds like Auranofin are known to inhibit thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance and often overexpressed in cancer cells.[4][13] The high reactivity of gold(III) complexes is a known challenge, as they are often reduced to Au(I) or Au(0) under physiological conditions.[14] Investigating whether gold(III) selenate can act as a prodrug or exhibit its own unique mechanism is a potential research avenue.
- Context from Selenium Compounds: Selenium nanoparticles and selenourea complexes have demonstrated anticancer and antimicrobial properties.[3][15][16] The selenate moiety in $\text{Au}_2(\text{SeO}_4)_3$ could potentially influence cytotoxicity, cellular uptake, or redox modulation in biological systems.

The combination of a gold(III) center with selenate ligands presents an unexplored chemical space. Future research could focus on its potential as a TrxR inhibitor, its stability in biological media, and its cytotoxic effects against various cancer cell lines or pathogenic microbes.

Conclusion

Gold(III) selenate is a well-defined inorganic compound characterized as a yellow, crystalline solid that is insoluble in water but soluble in strong acids. Its synthesis from metallic gold or gold oxide in hot, concentrated selenic acid is established, though the reaction can be slow.

The compound is notably unstable when exposed to heat or light and reacts with hydrochloric acid. Significant gaps in the scientific literature exist regarding its crystal structure, detailed spectroscopic properties, and any potential biological activity. For professionals in drug development and materials science, gold(III) selenate represents a foundational chemical for which further investigation into its properties and potential applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Gold-containing drugs - Wikipedia [en.wikipedia.org]
- 2. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Potential of Innovative Gold(I) and Silver(I) Selenourea Complexes as Anticancer Agents Targeting TrxR and Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I) selenium N-heterocyclic carbene complexes as potent antibacterial agents against multidrug-resistant gram-negative bacteria via inhibiting thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(III) selenate. | 10294-32-3 [chemicalbook.com]
- 6. Gold Selenate [drugfuture.com]
- 7. Gold selenate | Au₂O₁₂Se₃ | CID 57346280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gold(III) selenate. | CAS#:10294-32-3 | Chemsoc [chemsoc.com]
- 9. goldrefiningforum.com [goldrefiningforum.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selenic acid - Wikipedia [en.wikipedia.org]
- 12. Selenate - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]

- 15. Green biosynthesis of bimetallic selenium–gold nanoparticles using *Pluchea indica* leaves and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and biological activity of selenium nanoparticles biosynthesized by *Yarrowia lipolytica* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of gold selenate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576578#physical-and-chemical-properties-of-gold-selenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com